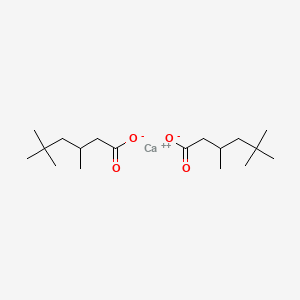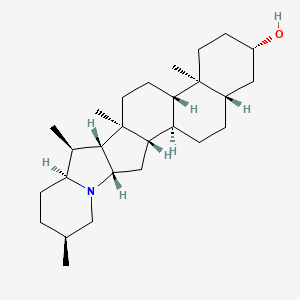
Solanidan-3-ol, (3beta,5alpha,22beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solanidan-3-ol, (3beta,5alpha,22beta)-: is a chemical compound with the molecular formula C27H45NO and a molecular weight of 399.6523 g/mol . It is also known by other names such as Demissidin and Demissidine . This compound is a steroidal alkaloid, which is a class of naturally occurring organic compounds that contain a nitrogen atom in a steroid structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solanidan-3-ol, (3beta,5alpha,22beta)- involves multiple steps, starting from simpler steroidal precursors. The synthetic route typically includes:
Hydrogenation: The reduction of a double bond in the steroidal precursor using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Hydroxylation: Introduction of a hydroxyl group (-OH) at the 3rd position using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of Solanidan-3-ol, (3beta,5alpha,22beta)- often involves large-scale chemical synthesis using the aforementioned steps but optimized for higher yields and purity. The process may include:
Batch Reactors: For controlled reaction conditions and better yield.
Continuous Flow Reactors: For large-scale production and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Solanidan-3-ol, (3beta,5alpha,22beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone or aldehyde back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
Solanidan-3-ol, (3beta,5alpha,22beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of steroidal drugs and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Solanidan-3-ol, (3beta,5alpha,22beta)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to steroid receptors and enzymes involved in steroid metabolism.
Pathways Involved: It influences pathways related to inflammation, cell proliferation, and apoptosis (programmed cell death).
Comparison with Similar Compounds
Solanidan-3-ol, (3beta,5alpha,22beta)- can be compared with other similar steroidal alkaloids:
Solanidine: Another steroidal alkaloid with similar structure but different functional groups.
Tomatidine: Found in tomatoes, with similar biological activities but different molecular targets.
Solasodine: Found in Solanum species, used in the synthesis of steroidal drugs.
Uniqueness
Solanidan-3-ol, (3beta,5alpha,22beta)- is unique due to its specific hydroxylation pattern and its potential therapeutic applications, which are distinct from other similar compounds .
Properties
CAS No. |
3922-07-4 |
|---|---|
Molecular Formula |
C27H45NO |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol |
InChI |
InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
JALVTHFTYRPDMB-OFMODGJOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


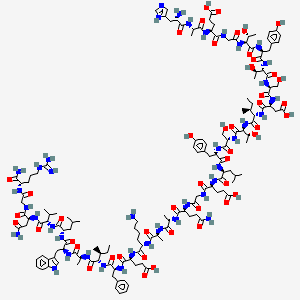
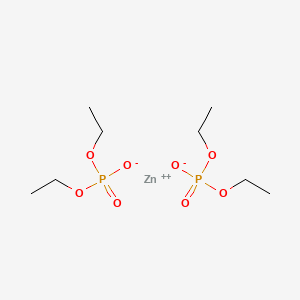
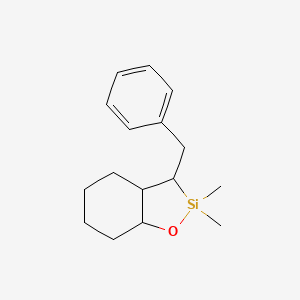
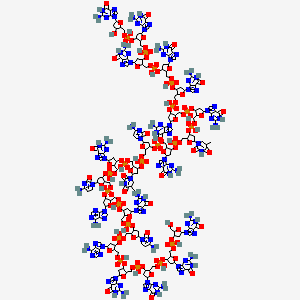
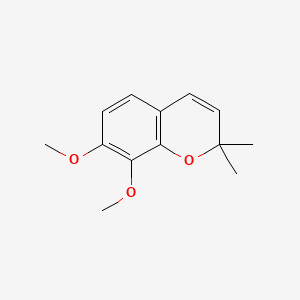

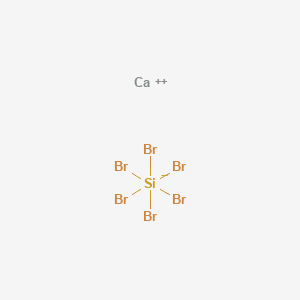
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
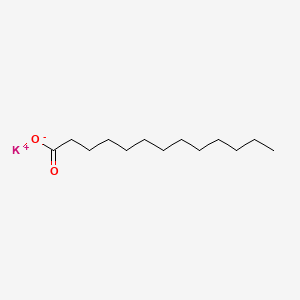
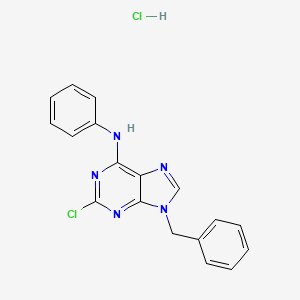
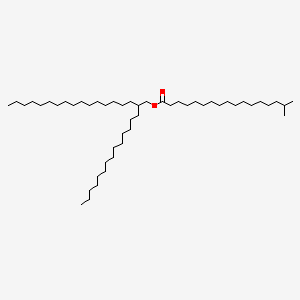
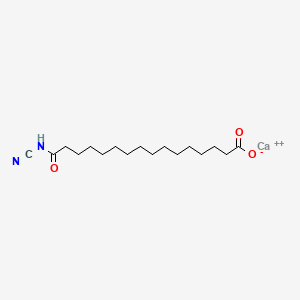
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
